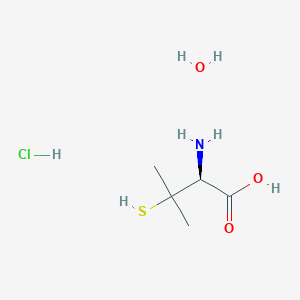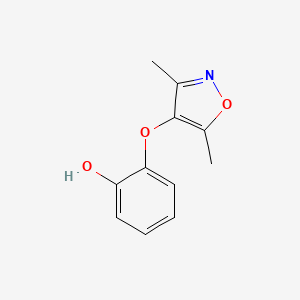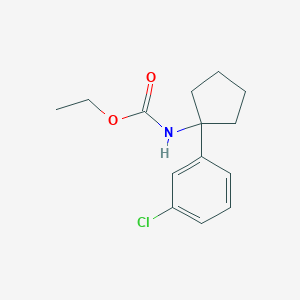
Butedronate tetrasodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butedronate tetrasodium, also known as butedronic acid tetrasodium salt, is a bisphosphonate compound primarily used as a diagnostic agent in bone scintigraphy. It is a radiopharmaceutical marked with technetium-99m for imaging purposes. The compound has the chemical formula C₅H₆Na₄O₁₀P₂ and a molecular weight of approximately 380.0 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butedronate tetrasodium involves the reaction of butedronic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where butedronic acid is dissolved and then neutralized with sodium hydroxide to form the tetrasodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often obtained as a lyophilized powder, which is then reconstituted with a radiolabeling agent for diagnostic use .
Análisis De Reacciones Químicas
Types of Reactions
Butedronate tetrasodium undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly technetium-99m, for use in radiopharmaceutical applications.
Common Reagents and Conditions
Technetium-99m: Used for radiolabeling in diagnostic imaging.
Sodium hydroxide: Utilized in the synthesis to neutralize butedronic acid.
Aqueous medium: The reactions typically occur in water to facilitate dissolution and reaction
Major Products Formed
Technetium-99m-labeled butedronate: The primary product used in bone scintigraphy.
Hydrolysis products: Various phosphonic acid derivatives formed under hydrolytic conditions.
Aplicaciones Científicas De Investigación
Butedronate tetrasodium has several scientific research applications, including:
Diagnostic Imaging: Used in bone scintigraphy to detect areas of altered osteogenesis, such as bone metastases, fractures, and other bone disorders
Cancer Research: Employed in the detection and monitoring of bone metastases in cancer patients.
Osteoporosis Studies: Used to study bone density and the effects of osteoporosis treatments.
Radiopharmaceutical Development: Serves as a model compound for developing new radiopharmaceuticals for diagnostic and therapeutic purposes.
Mecanismo De Acción
Butedronate tetrasodium exerts its effects by binding to hydroxyapatite in bone tissue. The technetium-99m-labeled compound is preferentially taken up by areas of high bone turnover, allowing for the visualization of bone abnormalities through scintigraphy. The molecular targets include bone mineral surfaces, where the compound binds and accumulates, providing a clear image of bone structure and pathology .
Comparación Con Compuestos Similares
Similar Compounds
Medronate: Another bisphosphonate used in bone scintigraphy.
Oxidronate: A bisphosphonate with similar diagnostic applications.
Zoledronate: Used for both diagnostic imaging and therapeutic purposes in bone diseases
Uniqueness
Butedronate tetrasodium is unique due to its specific binding affinity for bone tissue and its use in radiopharmaceutical applications. Its ability to form stable complexes with technetium-99m makes it particularly valuable for diagnostic imaging. Additionally, its chemical structure allows for high solubility and bioavailability, enhancing its effectiveness in clinical settings .
Propiedades
Número CAS |
97772-98-0 |
|---|---|
Fórmula molecular |
C5H6Na4O10P2 |
Peso molecular |
380.00 g/mol |
Nombre IUPAC |
tetrasodium;2-[bis[hydroxy(oxido)phosphoryl]methyl]butanedioate |
InChI |
InChI=1S/C5H10O10P2.4Na/c6-3(7)1-2(4(8)9)5(16(10,11)12)17(13,14)15;;;;/h2,5H,1H2,(H,6,7)(H,8,9)(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |
Clave InChI |
WQVCHXLTSYVIPX-UHFFFAOYSA-J |
SMILES canónico |
C(C(C(P(=O)(O)[O-])P(=O)(O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)

![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)



![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)

